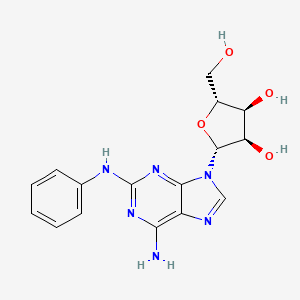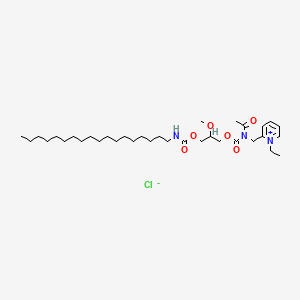
Perfluorocyclohexene
説明
Perfluorocyclohexane, also known as Dodecafluorocyclohexane, is a chemical that belongs to the class of fluorocarbons . It is chemically inert, thermally stable, and a relatively non-toxic, clear, waxy solid .
Synthesis Analysis
Perfluorocyclohexane can be synthesized by the fluorination of cyclohexane . There’s also a method involving the palladium-catalyzed direct di-heteroarylation of 1,2-dichloroperfluorocyclohexene with a variety of heteroarenes .
Molecular Structure Analysis
The molecule predominantly exists in its chair conformation, possessing D3d molecular symmetry . Its molecular formula is C6F12, and it has an average mass of 300.045 Da .
Chemical Reactions Analysis
Perfluorocyclohexane is chemically inert . A study has shown that derivatives of 1,2-dichloroperfluorocyclohexene do not exhibit photoreactivity .
Physical And Chemical Properties Analysis
Perfluorocyclohexane is a clear, waxy solid with a high vapor pressure, causing it to sublime readily at room temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 55.4±40.0 °C at 760 mmHg, and a vapor pressure of 248.9±0.1 mmHg at 25°C .
科学的研究の応用
Retro-Diels–Alder Dissociation
Decafluorocyclohexene has been observed in real-time retro-Diels–Alder dissociation into tetrafluoroethylene and hexafluorobutadiene induced by transversely excited atmospheric pulsed CO2 laser . This suggests its potential application in laser-induced chemical reactions and energy transfer studies.
Synthesis of Inverse DiArylEthenes
Perfluorocyclohexene has been used in the synthesis of inverse DiArylEthenes through Pd-catalysed C–H bond activation . Although these derivatives do not exhibit photoreactivity, this unexpected outcome has led to further theoretical studies on their photoreactivity .
3. Synthesis of Perfluorocyclohexenyl (PFCH) Aromatic Ether Polymers Perfluorocyclohexene has been used in the synthesis of Perfluorocyclohexenyl (PFCH) aromatic ether polymers by step-growth polycondensation of polycyclic aromatic hydrocarbon (PAH) bisphenols . This has led to the creation of a new class of unsaturated semi-fluoropolymers containing the rigid PAH linkage .
Thermochemistry Studies
Decafluorocyclohexene has been used in various thermochemistry studies . Its gas phase and condensed phase thermochemistry data have been compiled and analyzed, providing valuable information for chemical reaction modeling and simulation .
Infrared (IR) Spectroscopy
Decafluorocyclohexene has been used in IR spectroscopy studies . Its IR spectrum has been recorded and analyzed, providing valuable information for molecular structure determination and vibrational analysis .
Chemical Kinetics
Decafluorocyclohexene has been used in chemical kinetics studies . Its gas phase ion energetics data and phase change data have been compiled and analyzed, providing valuable information for reaction rate determination and thermodynamic analysis .
Safety and Hazards
特性
IUPAC Name |
1,2,3,3,4,4,5,5,6,6-decafluorocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFLXJVVPHACEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074659 | |
| Record name | Decafluorocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decafluorocyclohexene | |
CAS RN |
355-75-9 | |
| Record name | 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, decafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decafluorocyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decafluorocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decafluorocyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula, weight, and relevant spectroscopic data for perfluorocyclohexene?
A1: Perfluorocyclohexene (C₆F₁₀) has a molecular weight of 300.02 g/mol. Spectroscopically, it is characterized by its distinct peaks in techniques like nuclear magnetic resonance (NMR) [] and electron attachment cross section measurements [].
Q2: How does perfluorocyclohexene behave as a gaseous insulator?
A2: Perfluorocyclohexene exhibits high electron attachment cross sections for electrons at specific energy ranges, making it suitable as a component in gaseous insulators for high-voltage electrical equipment. It can be used in combination with other gases like sulfur hexafluoride (SF₆), perfluoropropane, and perfluorobenzene to enhance insulating properties [].
Q3: Are there mixtures where perfluorocyclohexene surpasses sulfur hexafluoride (SF₆) in dielectric strength?
A3: Yes, research has shown that perfluorocyclohexene, at low pressures (approximately 0.2 atm), demonstrates a breakdown strength approximately 2.1 times greater than sulfur hexafluoride (SF₆) under similar conditions []. Additionally, mixtures of perfluorocyclohexene with nitrogen gas (N₂) exhibit synergistic effects, leading to improved dielectric strength compared to sulfur hexafluoride (SF₆) [].
Q4: Can perfluorocyclohexene be polymerized, and what are the characteristics of the resulting polymers?
A4: Yes, perfluorocyclohexene can undergo plasma polymerization. The resulting plasma polymers are less prone to incorporating fluorine compared to the monomer and are predominantly aliphatic, containing fewer aromatic and ring structures []. Notably, these polymers differ in composition compared to those derived from perfluoroaromatic monomers [].
Q5: How does the structure of perfluorocyclohexene impact its electron attachment properties?
A5: The cyclic structure of perfluorocyclohexene significantly enhances its electron attachment cross section (σa(ε)). Furthermore, substituting fluorine atoms with trifluoromethyl (CF₃) groups in single-bonded cyclic perfluorocarbons like perfluorocyclohexene leads to an increase in the thermal electron attachment rate [(αw)ther] [].
Q6: Can perfluorocyclohexene be used as a building block for synthesizing novel polymers?
A6: Yes, perfluorocyclohexene can be used to synthesize a new class of unsaturated semi-fluoropolymers, called perfluorocyclohexenyl (PFCH) aromatic ether polymers. This is achieved through a step-growth polycondensation reaction with polycyclic aromatic hydrocarbon (PAH) bisphenols []. These polymers have potential for post-polymerization functionalization and crosslinking due to their inherent unsaturation and reactive PAH components [].
Q7: How does perfluorocyclohexene react with divalent lanthanoid reagents?
A7: Divalent lanthanoid complexes can abstract fluorine atoms from perfluorocyclohexene []. This reaction leads to the formation of trivalent lanthanoid fluorides and highlights the ability of these reagents to activate carbon-fluorine (C-F) bonds in perfluorinated compounds like perfluorocyclohexene [].
Q8: What is the role of perfluorocyclohexene in the synthesis of diarylethenes?
A8: Perfluorocyclohexene serves as a key structural component in the synthesis of novel diarylethene derivatives. These derivatives, incorporating a perfluorocyclohexene ring, have been investigated for their photoreactivity and potential applications in materials science [, , , , ].
Q9: Are there any computational studies on perfluorocyclohexene derivatives?
A9: Yes, computational studies have been employed to investigate the photoreactivity of perfluorocyclohexene-containing diarylethenes. These studies help explain the observed photochemical behavior and guide the design of new materials with tailored properties [, ].
Q10: How does perfluorocyclohexene react with other chemical reagents?
A10: Perfluorocyclohexene reacts with various reagents. For instance, it undergoes photochlorination with chlorine gas (Cl₂) under specific light irradiation conditions, leading to the formation of chlorinated perfluorocyclohexene derivatives []. It also reacts with pentafluoropyridine in the presence of cesium fluoride (CsF), resulting in perfluorocycloalkylpyridines []. Additionally, perfluorocyclohexene shows reactivity with bistrifluoromethyl nitroxide, yielding perfluoro-[1,2-bis(dimethylamino-oxy)cyclohexane] [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



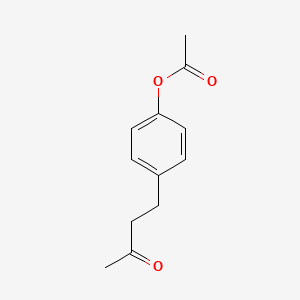
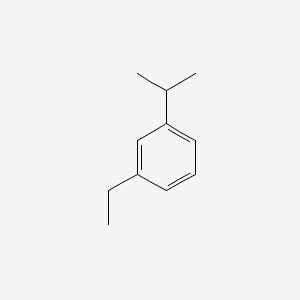

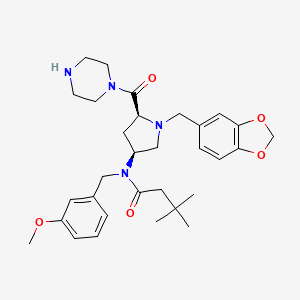

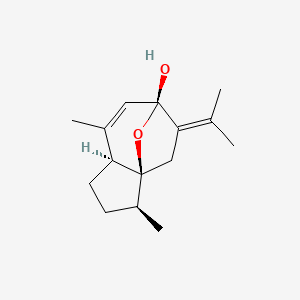
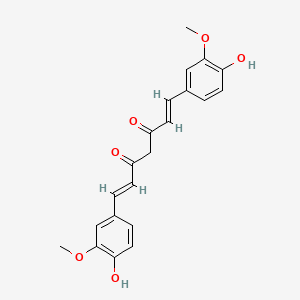

![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)
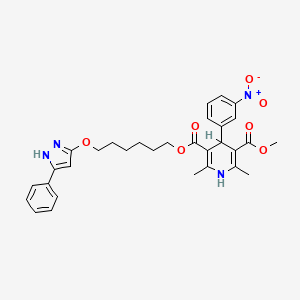
![2-[6-Amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1669346.png)
